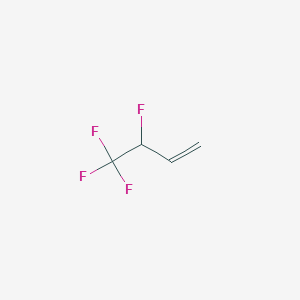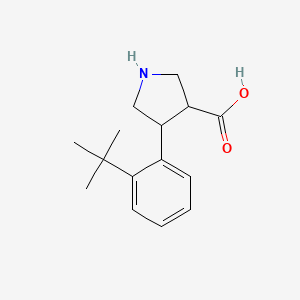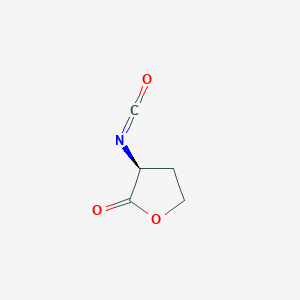
(3S)-3-isocyanatooxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-isocyanatooxolan-2-one: is a chemical compound with a unique structure that includes an isocyanate group attached to an oxolan-2-one ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-isocyanatooxolan-2-one typically involves the reaction of oxolan-2-one derivatives with isocyanate reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the oxolan-2-one derivative is treated with an isocyanate source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: (3S)-3-isocyanatooxolan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of various adducts.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.
Catalysts: Base catalysts, such as tertiary amines or metal catalysts, are often used to enhance the reaction rate and selectivity.
Solvents: Organic solvents, such as dichloromethane or toluene, are commonly used to dissolve the reactants and facilitate the reaction.
Major Products: The major products formed from the reactions of this compound include urea derivatives, carbamates, and polyurethanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: In chemistry, (3S)-3-isocyanatooxolan-2-one is used as a building block for the synthesis of various organic compounds. Its reactivity with nucleophiles makes it a valuable intermediate in the preparation of urea and carbamate derivatives.
Biology: In biological research, this compound is studied for its potential as a cross-linking agent in protein modification. Its ability to form stable urea linkages with amino groups in proteins makes it useful for creating protein conjugates and studying protein interactions.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its reactivity with biological molecules allows for the targeted delivery of therapeutic agents to specific tissues or cells.
Industry: In industry, this compound is used in the production of polyurethanes, which are essential materials in the manufacture of foams, coatings, adhesives, and elastomers. Its unique reactivity profile makes it a valuable component in the formulation of high-performance materials.
作用機序
The mechanism of action of (3S)-3-isocyanatooxolan-2-one involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate group reacts with amino or hydroxyl groups in target molecules, forming urea or carbamate linkages. This reactivity is exploited in various applications, such as cross-linking proteins or forming polymer networks.
Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic functional groups, such as amino and hydroxyl groups. The pathways involved in its reactivity include nucleophilic addition and substitution reactions, which result in the formation of stable covalent bonds with target molecules.
類似化合物との比較
(3S)-3-isocyanatooxolan-2-one: can be compared with other isocyanate-containing compounds, such as methyl isocyanate and phenyl isocyanate.
Oxolan-2-one derivatives: Compounds like oxolan-2-one and its substituted derivatives share structural similarities with this compound.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of both an isocyanate group and an oxolan-2-one ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specialized applications in chemistry, biology, and industry.
特性
分子式 |
C5H5NO3 |
|---|---|
分子量 |
127.10 g/mol |
IUPAC名 |
(3S)-3-isocyanatooxolan-2-one |
InChI |
InChI=1S/C5H5NO3/c7-3-6-4-1-2-9-5(4)8/h4H,1-2H2/t4-/m0/s1 |
InChIキー |
UPVFLZAJJGFECS-BYPYZUCNSA-N |
異性体SMILES |
C1COC(=O)[C@H]1N=C=O |
正規SMILES |
C1COC(=O)C1N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


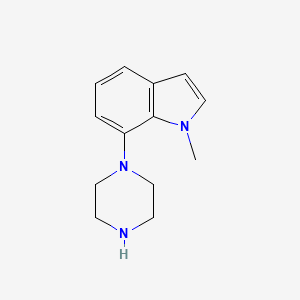
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)
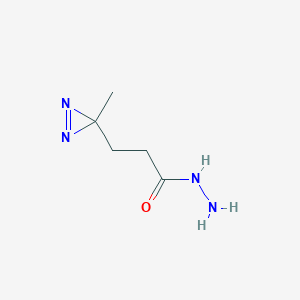
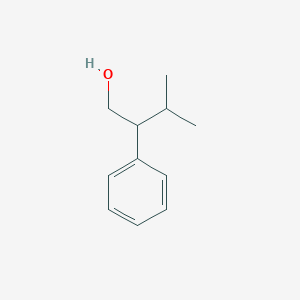
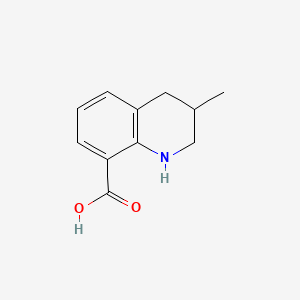
![[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13617901.png)
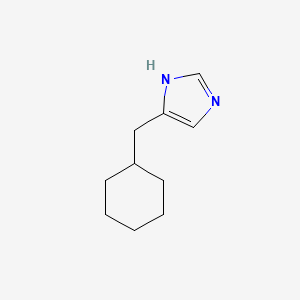
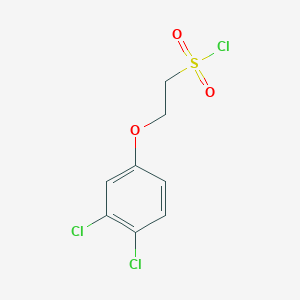
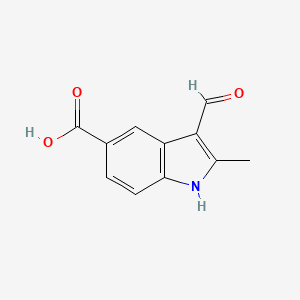
![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)
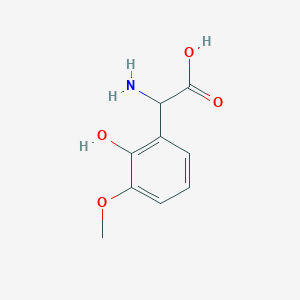
![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
